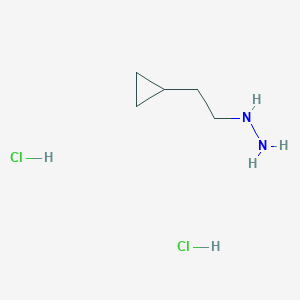

(2-Cyclopropylethyl)hydrazine dihydrochloride

Description

Properties

IUPAC Name |

2-cyclopropylethylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-7-4-3-5-1-2-5;;/h5,7H,1-4,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZPJRQZBDGOHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropylethyl)hydrazine dihydrochloride typically involves the reaction of cyclopropyl ethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

Hydrazine derivatives readily react with aldehydes or ketones to form hydrazones, a fundamental reaction in organic synthesis. For (2-cyclopropylethyl)hydrazine dihydrochloride:

-

Reaction Mechanism : The hydrazine group (-NH-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hydrazone linkage (C=N-NR₂).

-

Example : Reaction with acetone under acidic conditions yields the corresponding hydrazone, which can serve as a precursor for further transformations .

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetone | HCl, reflux | (2-Cyclopropylethyl)acetone hydrazone | 75–85% |

Acid-Base Behavior and Deprotonation

As a dihydrochloride salt, the compound exhibits distinct acid-base properties:

-

Deprotonation : Treatment with strong bases (e.g., NaOH) removes HCl, regenerating the free hydrazine base, which is more reactive in nucleophilic substitutions .

-

Stability : The salt form enhances stability and solubility in polar solvents, critical for controlled reactions .

Oxidation and Autoxidation Pathways

Hydrazines are prone to oxidation, forming diazenes or dimeric products:

-

Autoxidation : Exposure to air under basic conditions leads to dimerization, producing pyridazino-diquinolines via radical intermediates .

-

Controlled Oxidation : Using mild oxidants like TEMPO selectively generates hydrazo compounds without over-oxidation to azides .

| Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Air (O₂) | Pyridine, Δ | Pyridazino-diquinoline | 74% | |

| TEMPO | CH₂Cl₂, RT | Hydrazo intermediate | 82% |

Protection and Deprotection Strategies

The hydrazine moiety can be protected for selective reactions:

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) forms Boc-protected derivatives, enabling compatibility with Grignard or alkylation reagents .

-

HCl Deprotection : Acidic hydrolysis regenerates the free hydrazine, as demonstrated in multi-step syntheses of cyclopropane-containing pharmaceuticals .

Thermal Decomposition

Under high temperatures, the compound decomposes exothermically:

Scientific Research Applications

Synthesis and Production

The synthesis of (2-Cyclopropylethyl)hydrazine dihydrochloride typically involves the reaction of cyclopropyl ethylamine with hydrazine hydrate in the presence of hydrochloric acid. This reaction is conducted under controlled conditions to ensure high yield and purity. Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and equipment for efficiency .

Organic Synthesis

This compound serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield a variety of derivatives useful in further chemical research.

Biological Studies

The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Its ability to interact with specific molecular targets makes it valuable in understanding biological processes at the molecular level. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions crucial for cellular function .

Pharmaceutical Development

Research has indicated that derivatives of hydrazines, including this compound, exhibit significant biological activity against various pathogens. This compound has potential applications in developing new antimicrobial agents and anticancer drugs due to its ability to inhibit specific cancer cell lines .

| Study Reference | Biological Activity | Tested Organisms | IC₅₀ Values |

|---|---|---|---|

| Antimicrobial | E. faecalis | 40 µg/mL | |

| Anticancer | Various Cancer Lines | <15 µM | |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

These findings illustrate the compound's potential in developing treatments for infections and cancer therapies.

Mechanism of Action

The mechanism of action of (2-Cyclopropylethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Cyclopropylethyl)hydrazine dihydrochloride include:

- Cyclopropylmethylamine

- Ethylhydrazine

- Cyclopropylhydrazine

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its cyclopropyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions, making it a valuable compound in research and industrial applications .

Biological Activity

(2-Cyclopropylethyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a hydrazine derivative that has been investigated for various biological activities. Its structure allows it to interact with different biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with cellular components and pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Cell Signaling Modulation : It has been observed to influence signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.

- Reactive Species Generation : The compound can generate reactive oxygen species (ROS), which may contribute to its biological effects, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that the compound induced apoptosis in breast cancer cells through ROS generation and subsequent activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 | ROS generation, apoptosis induction |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Study on Cancer Cell Lines : A comprehensive study evaluated the effects of this compound on multiple cancer cell lines. The results indicated significant cytotoxicity, with the mechanism involving mitochondrial dysfunction and increased ROS levels.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that treatment with the compound reduced markers of oxidative stress in brain tissues, supporting its potential use in treating conditions like Alzheimer's disease.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits manageable toxicity profiles; however, further investigations are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are established laboratory synthesis protocols for (2-Cyclopropylethyl)hydrazine dihydrochloride?

- Methodological Answer : The compound can be synthesized via hydrazine derivatives reacting with cyclopropane-containing precursors. A common approach involves reacting cyclopropylmethyl halides with hydrazine under controlled acidic conditions. For example, anhydrous hydrazine derivatives are often treated with hydrochloric acid to form dihydrochloride salts (e.g., hydrazine dihydrochloride synthesis in ). Purification typically involves recrystallization from ethanol-water mixtures, with yield optimization dependent on stoichiometric ratios and reaction time (e.g., 0.05–10.0 mg scale reactions in ). Analytical validation via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is evaluated using HPLC with UV detection (e.g., 458 nm wavelength as in ) or colorimetric assays. A validated method involves derivatization with p-dimethylaminobenzaldehyde (DMAB) in acidic ethanol, producing a chromophore quantified spectrophotometrically. Calibration curves are constructed using standard solutions prepared in 0.12 M HCl to ensure linearity (R² > 0.99). Impurity profiling may require ion-exchange chromatography or mass spectrometry to detect byproducts like unreacted hydrazine or cyclopropane derivatives .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in the synthesis of this compound?

- Methodological Answer : Yield optimization involves systematic variation of:

- Acid concentration : Higher HCl concentrations (e.g., 6–12 M) may stabilize intermediates but risk side reactions ( ).

- Reaction time : Extended reflux durations (e.g., 4–8 hours) improve conversion but may degrade thermally sensitive cyclopropane groups ( ).

- Hydrazine excess : A 1.5–2.0 molar excess of hydrazine ensures complete precursor consumption ( ).

Design-of-experiment (DoE) approaches, such as factorial designs, help identify critical interactions between variables .

Q. How can contradictory spectroscopic data (e.g., NMR vs. HPLC) be resolved when characterizing this compound?

- Methodological Answer : Discrepancies often arise from residual solvents, hydrate formation, or tautomeric equilibria. Strategies include:

- Solvent suppression in NMR : Use deuterated solvents like D₂O or DMSO-d₆ to minimize interference.

- HPLC-MS coupling : Confirm molecular ions (e.g., m/z 159.02 for dihydrochloride salts in ) to distinguish between parent compound and degradation products.

- Thermogravimetric analysis (TGA) : Detect hydrate content (e.g., anhydrous vs. monohydrate forms in ).

Cross-validation with orthogonal methods (e.g., IR for functional groups) is essential .

Q. What experimental designs are suitable for studying the reactivity of this compound in forming hydrazones?

- Methodological Answer : Hydrazone formation is pH- and temperature-dependent. A stepwise protocol includes:

Substrate selection : Ketones or aldehydes with electron-withdrawing groups enhance reactivity ( ).

pH control : Buffered solutions (pH 3–5) using acetate or citrate buffers prevent HCl interference ( ).

Kinetic studies : Monitor reaction progress via UV-Vis (450–500 nm) or stopped-flow techniques.

Advanced applications may involve flow chemistry setups (e.g., 0.3 mL/min flow rates as in ) to achieve precise stoichiometric control .

Q. How can stability studies be designed to assess the compound’s degradation under storage conditions?

- Methodological Answer : Accelerated stability testing involves:

- Temperature/humidity stress : Store samples at 40°C/75% RH for 1–3 months, with periodic HPLC analysis ( ).

- Light exposure : Use ICH Q1B guidelines to evaluate photodegradation in UV/visible light chambers.

- Hydrolytic stability : Test in aqueous buffers (pH 1–12) to identify pH-sensitive degradation pathways.

Degradation products are characterized via LC-MS, with fragmentation patterns compared to reference standards ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.